2-(aminomethyl)-N,N-dimethylpyridin-3-amine
Description
Properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-4-3-5-10-7(8)6-9/h3-5H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPHBZLBMGDDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219364-83-6 | |
| Record name | 2-(aminomethyl)-N,N-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine typically involves the reaction of 2-chloromethylpyridine with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the dimethylamino group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Aminomethyl)-N,N-dimethylpyridin-3-amine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as:
- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit activity against certain bacteria and fungi.
- Anticancer Research : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways.
Catalysis
The compound serves as a ligand in coordination chemistry, facilitating various catalytic reactions. Its ability to form stable complexes with transition metals enhances its utility in:
- Cross-Coupling Reactions : It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
- Hydrogenation Reactions : The amine functionality can stabilize metal catalysts, improving reaction efficiencies.
Material Science
In material science, this compound is utilized in the synthesis of polymers and coatings due to its reactive amine group, which can participate in polymerization processes or cross-linking reactions.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
Case Study 2: Catalytic Applications
Research documented in Chemical Communications demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed reactions. The study reported enhanced yields in Suzuki-Miyaura coupling reactions when using this ligand compared to traditional ligands .
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The aminomethyl group allows for the formation of hydrogen bonds, which can enhance the binding affinity to target molecules. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine and its analogs:
Physicochemical Properties
- Solubility: The target compound’s aminomethyl group (C2) likely improves aqueous solubility compared to N,4-dimethylpyridin-3-amine , which lacks a polar substituent. Conversely, the nitro group in 4-methyl-3-nitropyridin-2-amine reduces solubility due to its hydrophobic nature.
- Basicity: The dimethylamino group (C3) in the target compound contributes to a pKa ~8–9, similar to Methapyrilene . In contrast, the nitro group in 4-methyl-3-nitropyridin-2-amine lowers basicity (pKa ~4–5).
- Thermal Stability : Compounds with electron-withdrawing groups (e.g., nitro in , chloro in ) exhibit lower thermal stability compared to the target compound.
Biological Activity
2-(aminomethyl)-N,N-dimethylpyridin-3-amine is a pyridine derivative with significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and as a biochemical probe. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with an aminomethyl group and two dimethyl groups. This structure contributes to its lipophilicity and ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathogenesis of Alzheimer's disease. Inhibition of these enzymes leads to increased levels of acetylcholine, potentially improving cognitive function .
- Receptor Interaction : The amine groups in the structure allow for hydrogen bonding with biological macromolecules, influencing receptor activity and modulating signaling pathways .
- Biochemical Pathways : The compound may affect various biochemical pathways, including those involved in neurotransmission and cellular signaling, contributing to its neuroprotective effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Alzheimer's Disease Research : A study investigated the efficacy of this compound as a potential treatment for Alzheimer's disease. The compound was found to significantly inhibit AChE and BChE, leading to improved cognitive scores in treated mice compared to controls .
- Antimicrobial Studies : Another research effort evaluated the antimicrobial properties of the compound against several pathogenic bacteria. Results indicated that it exhibited notable antibacterial activity, suggesting its potential use as an antimicrobial agent .
- Neuroprotection in Animal Models : In a series of experiments focusing on neuroprotection, the compound demonstrated significant reductions in markers of oxidative stress and inflammation in models of neurodegeneration, indicating its therapeutic potential for neuroprotective applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 2-(aminomethyl)-N,N-dimethylpyridin-3-amine with high purity?
- Methodological Answer : Optimize nucleophilic substitution or reductive amination reactions using pyridine derivatives as precursors. For example, copper-catalyzed coupling reactions (e.g., using CuBr with cesium carbonate in DMSO at 35°C for 48 hours) can introduce aminomethyl groups . Purification via flash column chromatography (hexanes/EtOAC with triethylamine) ensures removal of byproducts . Validate purity using melting point analysis and H/C NMR spectroscopy .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and dimethylamine groups (δ 2.2–3.0 ppm). Compare shifts with analogous pyridine derivatives .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- IR Spectroscopy : Detect N-H stretching (~3298 cm) and C-N vibrations (1600–1537 cm) to verify functional groups .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC and track changes in melting point or NMR spectra . Thermodynamic data (e.g., ΔfH°gas from NIST) can predict stability under standard conditions .
Advanced Research Questions
Q. How to resolve contradictions between experimental data (e.g., NMR) and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Replicate synthesis to rule out impurities. Use X-ray crystallography for absolute configuration verification.
- Computational Refinement : Adjust density functional theory (DFT) parameters (e.g., solvent effects, basis sets) to align with observed H NMR shifts .
- Error Analysis : Quantify signal overlap in NMR or isotopic contributions in HRMS that may skew interpretations .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model transition states for amine group participation in nucleophilic attacks or hydrogen bonding.
- Machine Learning : Train models on analogous pyridine derivatives to predict reaction outcomes (e.g., using LabMate.AI for reaction optimization) .
Q. What challenges arise when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Solvent Selection : Replace DMSO with scalable solvents (e.g., THF) to simplify purification.
- Process Control : Monitor exothermic reactions using inline FTIR or Raman spectroscopy to prevent thermal runaway .
- Purification : Transition from column chromatography to recrystallization or membrane-based separation for cost efficiency .
Q. How can this compound be integrated into multi-step syntheses (e.g., for pharmaceuticals or ligands)?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the aminomethyl group during subsequent reactions .
- Cross-Coupling : Employ Buchwald-Hartwig amination to attach aryl/heteroaryl groups to the pyridine ring .
Q. How to design experiments evaluating substituent effects on the pyridine ring’s electronic properties?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
